Cas no 1876239-15-4 (3-Cyclopropylmethoxy-benzenesulfonamide)

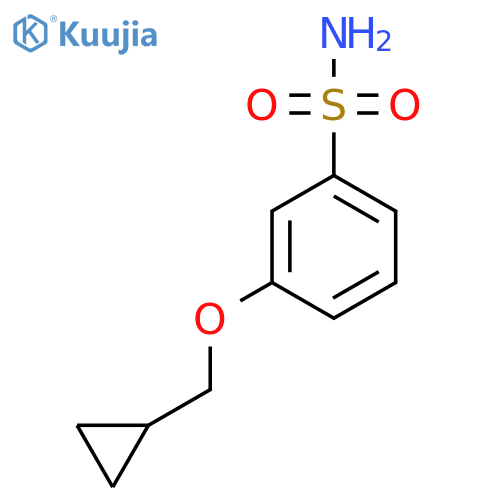

1876239-15-4 structure

商品名:3-Cyclopropylmethoxy-benzenesulfonamide

3-Cyclopropylmethoxy-benzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-(cyclopropylmethoxy)benzene-1-sulfonamide

- EN300-1453032

- 3-Cyclopropylmethoxy-benzenesulfonamide

- 1876239-15-4

-

- インチ: 1S/C10H13NO3S/c11-15(12,13)10-3-1-2-9(6-10)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H2,11,12,13)

- InChIKey: CVFBRXMTSOEWGX-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC=CC(=C1)OCC1CC1)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 227.06161445g/mol

- どういたいしつりょう: 227.06161445g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 77.8Ų

3-Cyclopropylmethoxy-benzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1453032-0.25g |

3-(cyclopropylmethoxy)benzene-1-sulfonamide |

1876239-15-4 | 0.25g |

$972.0 | 2023-05-26 | ||

| Enamine | EN300-1453032-0.5g |

3-(cyclopropylmethoxy)benzene-1-sulfonamide |

1876239-15-4 | 0.5g |

$1014.0 | 2023-05-26 | ||

| Enamine | EN300-1453032-5.0g |

3-(cyclopropylmethoxy)benzene-1-sulfonamide |

1876239-15-4 | 5g |

$3065.0 | 2023-05-26 | ||

| Enamine | EN300-1453032-10.0g |

3-(cyclopropylmethoxy)benzene-1-sulfonamide |

1876239-15-4 | 10g |

$4545.0 | 2023-05-26 | ||

| Enamine | EN300-1453032-2.5g |

3-(cyclopropylmethoxy)benzene-1-sulfonamide |

1876239-15-4 | 2.5g |

$2071.0 | 2023-05-26 | ||

| Enamine | EN300-1453032-0.05g |

3-(cyclopropylmethoxy)benzene-1-sulfonamide |

1876239-15-4 | 0.05g |

$888.0 | 2023-05-26 | ||

| Enamine | EN300-1453032-0.1g |

3-(cyclopropylmethoxy)benzene-1-sulfonamide |

1876239-15-4 | 0.1g |

$930.0 | 2023-05-26 | ||

| Enamine | EN300-1453032-1.0g |

3-(cyclopropylmethoxy)benzene-1-sulfonamide |

1876239-15-4 | 1g |

$1057.0 | 2023-05-26 |

3-Cyclopropylmethoxy-benzenesulfonamide 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

1876239-15-4 (3-Cyclopropylmethoxy-benzenesulfonamide) 関連製品

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2279938-29-1(Alkyne-SS-COOH)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量